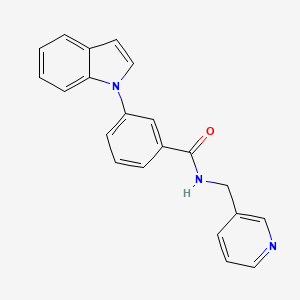

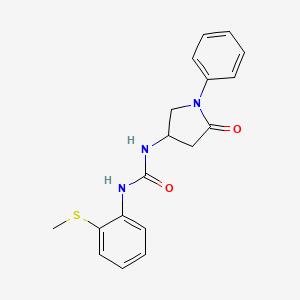

![molecular formula C12H17N3O B2972772 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 111678-86-5](/img/structure/B2972772.png)

2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol” is a compound that contains a benzimidazole moiety. The benzimidazole group is a heterocyclic aromatic compound, which is a part of many bioactive compounds due to its diverse biological and clinical applications . This compound has an empirical formula of C12H17N3 and a molecular weight of 203.28 .

Aplicaciones Científicas De Investigación

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the accuracy and consistency of pharmaceutical tests, which include the determination of drug purity, potency, and the detection of impurities.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been reported to exhibit antimicrobial properties . They are tested against various resistant organisms, including methicillin and vancomycin-resistant Staphylococcus aureus, and have shown potential as potent antibacterial agents.

Material Science

In the field of material science, benzimidazole derivatives are used in chemosensing, fluorescence applications, and crystal engineering . These applications take advantage of the unique optical and chemical properties of benzimidazoles for the development of new materials and sensors.

Corrosion Science

The compound has applications in corrosion science, where it is used to study and prevent the corrosion of metals . Benzimidazole derivatives can form protective layers on metals, thereby inhibiting corrosion processes.

Organic Synthesis

As an important intermediate in organic reactions, 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol is used in the synthesis of various organic compounds . Its role as an intermediate allows for the construction of complex molecules in the synthesis of drugs and other chemicals.

Asymmetric Catalysis

Benzimidazole derivatives serve as ligands in asymmetric catalysis . They are involved in catalytic reactions that produce chiral molecules, which are essential for the creation of certain pharmaceuticals.

Anticancer Research

Research has indicated that benzimidazole derivatives can have anticancer activities . They are studied for their potential to inhibit the growth of cancer cells and are considered promising candidates for the development of new anticancer drugs.

Antiviral and Antiparasitic Activities

These compounds have also been explored for their antiviral and antiparasitic activities . They are part of ongoing research efforts to find new treatments for viral infections and parasitic diseases.

Propiedades

IUPAC Name |

2-[(1-propylbenzimidazol-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-8-15-11-6-4-3-5-10(11)14-12(15)13-7-9-16/h3-6,16H,2,7-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKANTQXTRJQTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970554 |

Source

|

| Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol | |

CAS RN |

5523-13-7 |

Source

|

| Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

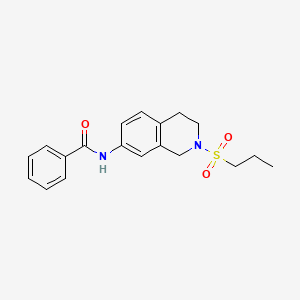

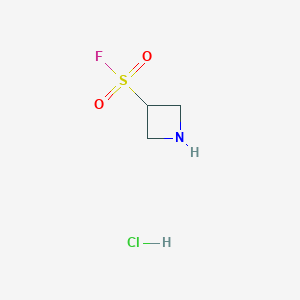

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)

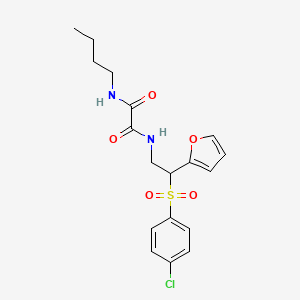

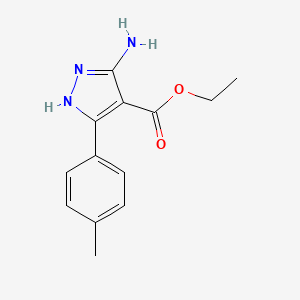

![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)

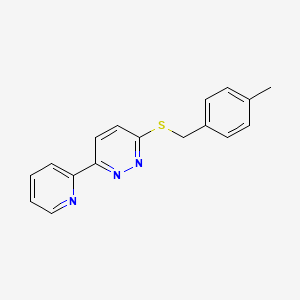

![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)